molecular formula C6H4BrN3S B1331836 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 93752-20-6

6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No. B1331836
CAS RN: 93752-20-6
M. Wt: 230.09 g/mol
InChI Key: AOLQXGYCKFKIPQ-UHFFFAOYSA-N
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Description

The compound "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" is a derivative of the imidazo[4,5-b]pyridine class, which is known for its potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their synthesis, crystal structures, and potential applications can give insights into the properties and relevance of the compound .

Synthesis Analysis

The synthesis of related 6-bromo-imidazo[4,5-b]pyridine derivatives has been described using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions with different alkyl dibromide agents . This method could potentially be adapted for the synthesis of "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction data . The compound crystallizes in the monoclinic space group and features intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure. These findings suggest that "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" may also exhibit interesting structural characteristics, potentially including similar intermolecular interactions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione." However, the synthesis paper implies that the bromo-imidazo[4,5-b]pyridine derivatives can undergo further chemical transformations, such as alkylation. This suggests that the compound may also participate in various chemical reactions, which could be explored to modify its structure or enhance its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" are not detailed in the provided papers, the related compounds' properties, such as solubility, melting points, and molecular weights, can be inferred from spectroscopic data such as NMR and mass spectra . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Chemical Modification and Derivative Formation

6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione has been involved in chemical modification processes such as nitration, where its derivatives undergo transformation under specific conditions. For instance, nitration of 6-bromo derivatives leads to the formation of 6-bromo-5-nitro compounds, highlighting its reactivity and potential for derivative synthesis (Smolyar et al., 2007).

Corrosion Inhibition

Some derivatives of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione, such as SB9a and SB14a, have shown significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition performance, acting as mixed-type inhibitors, and their effectiveness is supported by various techniques including electrochemical and surface analysis (Saady et al., 2021).

Anticancer and Antimicrobial Properties

Certain synthesized derivatives of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione have shown notable anticancer and antimicrobial activities. Compounds like 3b and 3k demonstrated significant antibacterial properties, while others like 3h and 3j exhibited strong anticancer activity against breast cancer cell lines (Shelke et al., 2017).

Structural Analysis and Molecular Docking

Studies have also focused on the structural analysis and molecular docking of novel 6-bromo-imidazo[4,5-b]pyridine derivatives. These investigations involve synthesizing new compounds and analyzing their structures through various techniques like NMR spectroscopy and X-ray crystallography. Molecular docking studies of these derivatives provide insights into their potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLQXGYCKFKIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358729
Record name 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

CAS RN

93752-20-6
Record name 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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